molecular formula C16H17N3O5 B2517868 N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[(oxolan-2-yl)methyl]ethanediamide CAS No. 920359-69-9

N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2517868
CAS No.: 920359-69-9
M. Wt: 331.328
InChI Key: XYCJRXPBHMTVID-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-N’-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a benzofuran ring, a carbamoyl group, and an oxolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-N’-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the carbamoyl group and the oxolan-2-yl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-N’-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide variety of functionalized compounds.

Scientific Research Applications

N-(2-carbamoyl-1-benzofuran-3-yl)-N’-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-carbamoyl-1-benzofuran-3-yl)-N’-[(oxolan-2-yl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological responses. The specific pathways and targets depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-carbamoyl-1-benzofuran-3-yl)-N’-[(oxolan-2-yl)methyl]ethanediamide include:

Uniqueness

What sets N-(2-carbamoyl-1-benzofuran-3-yl)-N’-[(oxolan-2-yl)methyl]ethanediamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c17-14(20)13-12(10-5-1-2-6-11(10)24-13)19-16(22)15(21)18-8-9-4-3-7-23-9/h1-2,5-6,9H,3-4,7-8H2,(H2,17,20)(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJRXPBHMTVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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